Benzyl[(pyrimidin-5-yl)methyl]amine
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Overview
Description
Benzyl[(pyrimidin-5-yl)methyl]amine is an organic compound that features a benzyl group attached to a pyrimidine ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of benzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with a pyrimidine-5-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis might involve a multi-step process starting from commercially available pyrimidine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Benzyl[(pyrimidin-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[(pyrimidin-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Benzylamine: Shares the benzyl group but lacks the pyrimidine ring.
Pyrimidine-5-carbaldehyde: Contains the pyrimidine ring but lacks the benzylamine linkage.
N-Benzylpyrimidin-2-amine: Similar structure but with different substitution patterns.
Uniqueness: Benzyl[(pyrimidin-5-yl)methyl]amine is unique due to its specific combination of a benzyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-phenyl-N-(pyrimidin-5-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-13-7-12-8-14-10-15-9-12/h1-5,8-10,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIOEGHMVNEGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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